[(Oxetan-2-yl)methyl](diphenyl)phosphane
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Overview
Description
(Oxetan-2-yl)methylphosphane is a chemical compound that features a four-membered oxetane ring attached to a diphenylphosphane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxetan-2-yl)methylphosphane typically involves the formation of the oxetane ring followed by its attachment to the diphenylphosphane group. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring . This can be achieved through various cyclization strategies, including cyclization through C−O bond formation and [2+2] cycloadditions .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
(Oxetan-2-yl)methylphosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Oxetan-2-yl)methylphosphane would yield phosphine oxides, while ring-opening substitution reactions could produce a variety of substituted oxetane derivatives .
Scientific Research Applications
(Oxetan-2-yl)methylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (Oxetan-2-yl)methylphosphane involves its interaction with molecular targets through its phosphane and oxetane groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The diphenylphosphane group can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
(2-Oxetanylmethyl)diphenylphosphine: Similar structure but with different substituents.
Oxetan-2-ylmethanamine: Contains an oxetane ring but with an amine group instead of a phosphane group
Uniqueness
(Oxetan-2-yl)methylphosphane is unique due to its combination of an oxetane ring and a diphenylphosphane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and medicinal chemistry .
Properties
CAS No. |
142013-33-0 |
---|---|
Molecular Formula |
C16H17OP |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
oxetan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C16H17OP/c1-3-7-15(8-4-1)18(13-14-11-12-17-14)16-9-5-2-6-10-16/h1-10,14H,11-13H2 |
InChI Key |
BUTYIXGHYZFWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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